molecular formula C21H22O5 B2557014 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 307552-50-7

2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B2557014
CAS RN: 307552-50-7
M. Wt: 354.402
InChI Key: VMPDDRAMCXOSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. MMBC is a member of the benzofuran class of compounds and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.

Scientific Research Applications

Synthesis and Characterization

Derivatives of 2-aryl benzofurans, including those structurally related to 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, have been synthesized and characterized for potential applications. The synthesis involves complex reactions starting from basic aromatic compounds or heteroarenes to achieve the desired benzofuran derivatives. These processes demonstrate the versatility and reactivity of benzofuran compounds, enabling the exploration of their potential in various scientific fields (Shigeno et al., 2019; Yoshida et al., 2004).

Potential Biological Activities

Several studies have focused on the antimicrobial and antitumor properties of benzofuran derivatives. For instance, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been prepared and tested for antimicrobial activity against various pathogens. This highlights the potential of benzofuran derivatives in developing new antimicrobial agents (Krawiecka et al., 2012). Furthermore, dihydrobenzofuran lignans, closely related in structure to the subject compound, have been synthesized and evaluated as potential antitumor agents that inhibit tubulin polymerization, indicating their potential in cancer treatment (Pieters et al., 1999).

properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-14-6-4-5-7-16(14)13-25-17-8-9-19-18(12-17)20(15(2)26-19)21(22)24-11-10-23-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPDDRAMCXOSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.